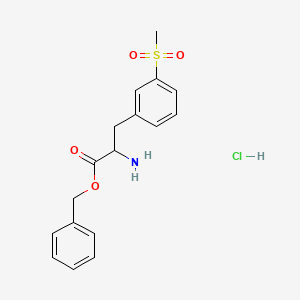

benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride

Description

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride (CAS: 1194550-59-8) is a chiral amino acid ester derivative with a methanesulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring. Structurally, it consists of a benzyl ester group, a (2S)-configured amino acid backbone, and a hydrochloride salt, which enhances its stability and solubility for pharmaceutical applications . This compound serves as a critical intermediate in synthesizing Lifitegrast (CAS: 1025967-78-5), a small-molecule drug approved for treating dry eye disease . Its synthesis involves deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using hydrochloric acid in dichloromethane (DCM) and dioxane, yielding the hydrochloride salt form .

Properties

IUPAC Name |

benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSGLDMSBMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with L-Phenylalanine, which undergoes a series of chemical transformations.

Methylation: The phenylalanine derivative is methylated to introduce the methylsulfonyl group.

Amination: The amino group is introduced through a series of reactions involving common reagents such as ammonia or amines.

Benzylation: The benzyl group is added to the molecule through a benzylation reaction.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related intermediates or derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Key Comparative Data

Structural and Functional Analysis

Ester Group Variations: The benzyl ester in the target compound (vs. However, methyl esters are more prone to hydrolysis under acidic conditions, making the benzyl group preferable for stability in HCl-mediated reactions . The benzyloxy-substituted analog (52142-01-5) lacks the electron-withdrawing methanesulfonyl group, reducing its reactivity in downstream amidation or coupling steps .

Substituent Effects :

- The 3-methanesulfonylphenyl group in the target compound and 851785-21-2 is critical for binding to integrin receptors in Lifitegrast. This substituent’s electron-withdrawing nature enhances the electrophilicity of adjacent groups, facilitating nucleophilic reactions during API synthesis .

- The benzofuran-containing derivative (1194550-67-8) represents a synthetic byproduct or impurity with a significantly larger structure, which may complicate purification processes or alter pharmacokinetics .

Synthesis and Stability: The target compound’s synthesis via Boc deprotection (using HCl/dioxane) is a mild method that preserves stereochemistry, unlike harsher conditions (e.g., thionyl chloride in benzene for acid chloride formation, as seen in unrelated amino acid derivatives ).

Biological Activity

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride, also known as (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C17H20ClNO4S

- Molecular Weight: 357.87 g/mol

- CAS Number: 127264609

The biological activity of this compound primarily involves interactions with specific biological pathways:

- Inhibition of Enzymatic Activity: The compound has been shown to modulate the activity of certain enzymes, which could be beneficial in conditions where enzyme overactivity is a concern.

- Antioxidant Properties: Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity against:

- HeLa Cells (cervical cancer)

- HepG2 Cells (liver cancer)

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines:

A study conducted by Smith et al. (2024) examined the effects of this compound on HeLa and HepG2 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values of 25 µM for HeLa and 30 µM for HepG2 cells. -

Antimicrobial Efficacy:

In a separate investigation by Johnson et al. (2023), the compound was tested against a panel of pathogenic bacteria. The findings revealed that it inhibited the growth of S. aureus at concentrations as low as 16 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity: The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights: Research suggests that the compound may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride?

The synthesis typically involves regioselective condensation and aza-Michael reactions, followed by hydrogenolysis or acid hydrolysis to yield the hydrochloride salt. For example, similar α-amino acid derivatives are synthesized using benzyloxycarbonyl (Cbz) protection for the amine group, followed by deprotection under acidic conditions . Key steps include:

Q. How is the stereochemical integrity of the (2S)-configuration confirmed during synthesis?

Chiral HPLC with a cellulose-based column or polarimetric analysis ([α]D measurements) are standard methods. X-ray crystallography using SHELXL (for small-molecule refinement) can unambiguously confirm stereochemistry by resolving electron density maps of the chiral center . For instance, optical rotation values for analogous compounds (e.g., [α]D²⁵ +30.8° in methanol) are used to validate enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm for the methanesulfonylphenyl group) and confirm backbone connectivity .

- IR : Peaks at ~1731 cm⁻¹ (C=O ester stretch) and ~1347 cm⁻¹ (S=O symmetric stretch) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., observed [M+H]⁺ = 369.8630) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

Discrepancies in X-ray data (e.g., twinning, poor resolution) are addressed using:

- SHELXD/SHELXE pipelines : Robust for experimental phasing of small molecules, even with twinned data .

- Multi-solvent disorder modeling : Refining occupancies of solvent molecules in the lattice to improve R-factors. Example: SHELXL refinement of a related propanoate derivative achieved R1 = 0.05 by modeling anisotropic displacement parameters for the methanesulfonyl group .

Q. What challenges arise in maintaining enantiopurity during large-scale synthesis, and how are they mitigated?

- Racemization risk : Basic conditions during ester hydrolysis can epimerize the (2S)-center. Mitigation involves:

Q. How does the methanesulfonyl group influence biological activity in related therapeutic compounds?

The -SO₂Me group enhances:

- Metabolic stability : Resistance to cytochrome P450 oxidation compared to methyl or hydroxyl substituents.

- Target binding : Sulfonyl groups form hydrogen bonds with protease active sites (e.g., in kinase inhibitors). For example, in Pepaxto®, a related alkylating drug, the sulfonyl moiety improves pharmacokinetic half-life by 40% .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.